molecular formula C24H36O4 B1594769 3,7-Dioxo-5beta-cholanoic acid CAS No. 859-97-2

3,7-Dioxo-5beta-cholanoic acid

Cat. No.: B1594769
CAS No.: 859-97-2
M. Wt: 388.5 g/mol
InChI Key: IOOKJGQHLHXYEF-FFFIEFPASA-N
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Description

3,7-Dioxo-5beta-cholanoic acid, also known as 3,7-dioxocholan-24-oic acid, is a bile acid derivative with a molecular formula of C24H36O4 and a molecular weight of 388.54 g/mol. It is a naturally occurring compound in the body and plays a significant role in the metabolism and digestion of fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for 3,7-dioxo-5beta-cholanoic acid typically involve the modification of bile acids such as cholic acid or chenodeoxycholic acid. The process may include oxidation reactions to introduce keto groups at the 3 and 7 positions of the steroid nucleus.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chemical synthesis involving controlled oxidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dioxo-5beta-cholanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used for the oxidation of bile acids.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed: The major products formed from these reactions include various derivatives of bile acids, which can be further modified for specific applications in research and industry.

Scientific Research Applications

3,7-Dioxo-5beta-cholanoic acid has several scientific research applications, including:

  • Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives and pharmaceutical compounds.

  • Biology: It plays a role in studying bile acid metabolism and its impact on various biological processes.

  • Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

  • Industry: It is used in the development of diagnostic tools and biomarkers for metabolic diseases.

Mechanism of Action

The mechanism by which 3,7-dioxo-5beta-cholanoic acid exerts its effects involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). Activation of FXR leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, which in turn affects lipid metabolism and glucose homeostasis.

Comparison with Similar Compounds

  • Cholic acid

  • Chenodeoxycholic acid

  • Deoxycholic acid

  • Ursodeoxycholic acid

Properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKJGQHLHXYEF-FFFIEFPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033867
Record name 3,7-Dioxo-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859-97-2
Record name 3,7-Dioxo-5beta-cholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dioxo-5beta-cholanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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